molecular formula C16H10FNO3 B1334727 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 82585-50-0

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1334727
CAS RN: 82585-50-0
M. Wt: 283.25 g/mol
InChI Key: KJGRSUULHMUPCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)” was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound “7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one” is reported to be 312.3 .

Scientific Research Applications

Pharmaceutical Synthesis

Isoindole-1,3-dione derivatives, commonly known as phthalimides, are an important class of biological and pharmaceutical compounds . They have been used in the synthesis of various drugs due to their diverse chemical reactivity and promising applications .

Herbicides

These compounds have potential use in the field of agriculture as herbicides . The specific methods of application and results would depend on the specific derivative and its properties.

Colorants and Dyes

Isoindole-1,3-dione derivatives are used in the production of colorants and dyes . Their synthesis often involves the condensation of a phthalic anhydride with primary amines .

Polymer Additives

These compounds can be used as additives in polymers . They can enhance the properties of the polymer, such as its durability, flexibility, and resistance to environmental factors.

Organic Synthesis

Isoindole-1,3-dione derivatives are used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds.

Photochromic Materials

These compounds have applications in the creation of photochromic materials . These are materials that change color in response to light exposure.

Precursor to Anthranilic Acid

Phthalimide is used as a precursor to anthranilic acid, which is a precursor to azo dyes and saccharin . Azo dyes are used in a variety of industries, including textiles, plastics, and food. Saccharin is a widely used artificial sweetener.

Peptide Synthesis

Alkyl phthalimides are useful precursors to amines in chemical synthesis, especially in peptide synthesis where they are used to block both hydrogens and avoid racemization of the substrates . This is crucial in the production of peptides, which are used in a variety of applications, including therapeutics and research.

N-Alkylation of N-Acidic Heterocyclic Compounds

Phthalimides can be used in the N-alkylation of N-acidic heterocyclic compounds . This process is important in the synthesis of a variety of organic compounds.

Production of Imide Derivatives

Phthalimides can be used in the synthesis of a wide range of imide derivatives . These derivatives have a variety of applications, including in the production of pharmaceuticals and other organic compounds.

Transamidation of Amides

Phthalimides can be used in the transamidation of amides . This process is important in the synthesis of a variety of organic compounds.

Production of Photochromic Materials

As mentioned earlier, these compounds have applications in the creation of photochromic materials . These are materials that change color in response to light exposure.

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For example, “2-(4-Fluorophenyl)ethylamine” is classified as a combustible liquid that causes severe skin burns and eye damage .

Future Directions

The future directions for the study and application of “2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not clearly defined in the available literature .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGRSUULHMUPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384650
Record name 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

CAS RN

82585-50-0
Record name 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 ml round-bottomed flask equipped with a magnetic stirrer and with a septum having a top-mounted argon intake is charged with 4.2 g of 2-bromo-1-(4-fluorophenyl)ethanone in 10 ml of DMF and 3.6 g of potassium phthalimide. The mixture is stirred at RT for 4 h and the precipitate formed is filtered off on a glass frit and washed with 3 times 50 ml of isopropyl ether. This, after drying under RP, gives 5 g of 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione (white solid), which is used as it is in the following step. Melting point (Kofler): 140° C.; MS (E/I): m/z=283 (M+); 1H NMR: 5.25 (s, 2 H) 7.44 (t, J=9.0 Hz, 2 H) 7.85-8.00 (m, 4 H) 8.19 (dd, J=9.8, 5.4 Hz, 2 H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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